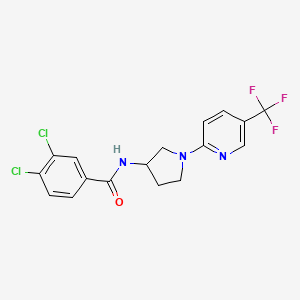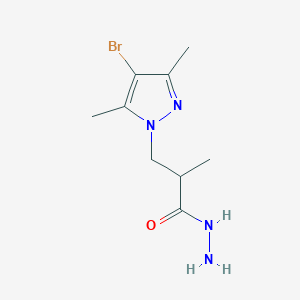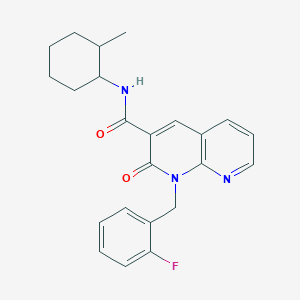
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide, is a derivative of oxalamide with potential applications in the field of molecular-based magnets. This compound is part of a series of ligands designed to possess suitable coordination groups and sites for the development of single-molecule magnets. These ligands feature benzyls with methoxy and hydroxyl units and an oxalamido-bridge, which are crucial for their magnetic properties .
Synthesis Analysis
The synthesis of related oxalamide compounds involves the reaction of vanillyamine with diethyl oxalate in a 3:1 molar ratio under reflux in absolute ethanol. The reaction is followed by evaporation under reduced pressure and purification with hydrochloric acid and recrystallization from chloroform to yield crystals suitable for X-ray structure analysis. The synthesis process is a modification of previously reported methods and aims to produce compounds with high purity and crystallinity for further analysis .
Molecular Structure Analysis
The crystal structure of a related compound, N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, has been determined to be hexagonal with specific lattice parameters. The unit cell contains two symmetrically independent molecules with variations in the position of the hydroxy group. The dihedral angles between the planes of the phenyl rings and the oxalamido group differ significantly between the two molecules, indicating a non-planar structure. This structural information is essential for understanding the magnetic properties and reactivity of these compounds .
Chemical Reactions Analysis
The reactivity of oxalamide-based carbenes has been explored, with findings that they can undergo cyclopropanation reactions with styrene or methylacrylate to yield respective products. Additionally, these carbenes can react with elemental selenium to form selenides, which have been characterized by X-ray diffraction. The formation of Rh complexes and the dimerization product, an intensely fluorescing tetraamido ethylene, demonstrate the diverse reactivity and potential applications of these compounds in various chemical transformations .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points and elemental composition, have been determined and are consistent with their calculated values, indicating the high purity of the synthesized materials. The chemical properties, including IR and H-NMR data, provide insight into the functional groups present and the electronic environment within the molecules. The least electron-donating nature of the diamidocarbene ligand, as characterized by the Tolman electronic parameter, highlights the unique electronic properties of these oxalamide-based compounds .
Through the synthesis, structural analysis, and exploration of reactivity, the physical and chemical properties of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide and related compounds have been comprehensively analyzed, contributing to the advancement of molecular-based magnetic materials and the understanding of carbene chemistry.
Eigenschaften
IUPAC Name |
N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(20,10-21-2)9-17-14(19)13(18)16-8-11-6-4-5-7-12(11)22-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGTZMJSVDJLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)
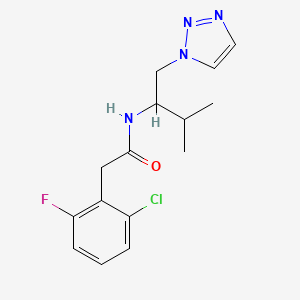
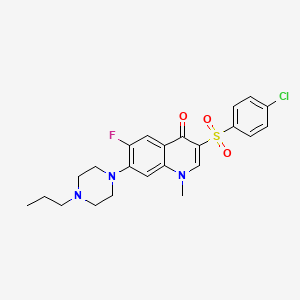
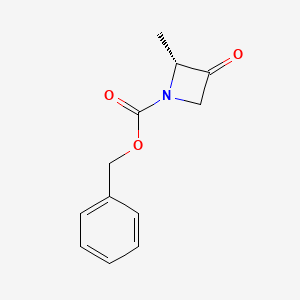
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)
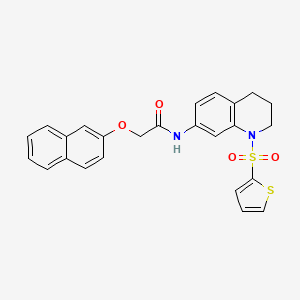
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
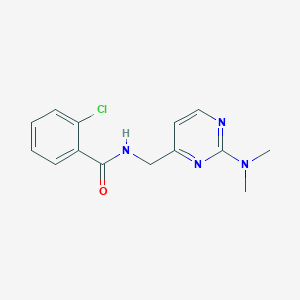
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
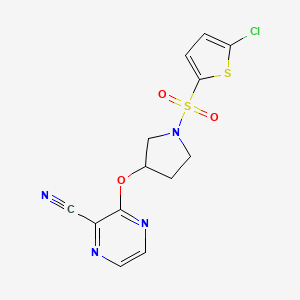
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
